molecular formula C24H51P B1581425 Trioctylphosphine CAS No. 4731-53-7

Trioctylphosphine

Cat. No. B1581425
Key on ui cas rn: 4731-53-7
M. Wt: 370.6 g/mol
InChI Key: RMZAYIKUYWXQPB-UHFFFAOYSA-N
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Patent
US06103943

Procedure details

EpB (30.0 mL), ammonium formate (24 g), tris(dibenzylideneacetone)dipalladium(0) (0.15 g) and tributylphosphine (0.50 mL) were added to 50 mL of THF solvent. This mixture was stirred at reflux for 1 hour and then filtered through silica gel to remove the palladium catalyst. The product was analyzed by GC and found to be nearly identical to the product obtained in Comparative Example 1 using trioctylphosphine, which consisted of 3-buten-1-ol/2-buten-1-ol in a mole ratio of >98:2), a small amount of crotonaldehyde, and a large amount of high boilers. This product was distilled through a Vigreux column to afford a product cut with 97.2% selectivity. The isolated yield was 62%. Formation of a white solid during this reaction resulted in a pressure buildup and a vapor release.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH2:5]([P:9]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:6][CH2:7][CH3:8]>C1COCC1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:14]([P:9]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:8][CH2:7][CH2:6][CH3:5])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:17][CH2:16][CH2:15][CH3:14])[CH2:15][CH2:16][CH2:17][CH2:10][CH2:11][CH2:12][CH3:13] |f:0.1,4.5.6.7.8|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.15 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
CUSTOM
Type
CUSTOM
Details
to remove the palladium catalyst

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)P(CCCCCCCC)CCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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